3-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
3-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused benzothieno-pyrimidinone core. Its structure includes:
- A 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold, which combines a sulfur-containing thiophene ring fused to a pyrimidinone moiety. This scaffold is associated with diverse biological activities, including antimicrobial and anticancer properties .
- 3-ethyl substitution: The ethyl group at position 3 modulates steric and electronic properties, influencing binding affinity and metabolic stability.
- 2-[(2-oxo-2-phenylethyl)sulfanyl] substituent: The sulfanyl group at position 2 is linked to a 2-oxo-2-phenylethyl chain, which enhances lipophilicity and may interact with hydrophobic pockets in biological targets .
The molecular formula is C₂₁H₂₁N₂O₂S₂, with a molecular weight of 409.5 g/mol (estimated based on analogous compounds in and ).
Properties
IUPAC Name |
3-ethyl-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-2-22-19(24)17-14-10-6-7-11-16(14)26-18(17)21-20(22)25-12-15(23)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZSBLUBSTUFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CC=C3)SC4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Ring: The initial step involves the cyclization of a suitable precursor to form the benzothieno ring. This can be achieved through a Friedel-Crafts acylation reaction using a thioester and an aromatic compound.
Introduction of the Pyrimidinone Moiety:
Addition of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide and a strong base.
Attachment of the Phenylethylsulfanyl Group: The final step involves the attachment of the phenylethylsulfanyl group through a nucleophilic substitution reaction using a phenylethyl halide and a thiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl group (-S-) at position 2 of the thienopyrimidine ring participates in nucleophilic substitution, enabling structural diversification. Key reactions include:
Table 1: Substitution Reactions of the Sulfanyl Group
These substitutions are critical for modifying biological activity, such as enhancing antimicrobial or anti-inflammatory properties .
Oxidation and Reduction
The ketone group (2-oxoethyl) undergoes redox reactions:
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Oxidation : Under strong oxidizing agents (e.g., PCC), the ketone remains stable, but the sulfur atom may oxidize to sulfoxide or sulfone derivatives, altering electronic properties .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, forming 2-(2-hydroxyethyl)sulfanyl derivatives .
Condensation Reactions
The pyrimidin-4(3H)-one ring facilitates condensation with amines and carbonyl compounds:
Table 2: Condensation Pathways
Ring-Opening and Rearrangement
Under acidic or basic conditions:
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Acid Hydrolysis (HCl/H₂O): Cleaves the thienopyrimidine ring to yield thiophene and pyrimidine fragments .
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Base-Mediated Rearrangement (NaOH/EtOH): Forms fused quinazolinone derivatives via ring expansion .
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl/alkyl groups at reactive positions:
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Buchwald-Hartwig Amination : Attaches aryl amines to the pyrimidinone nitrogen, improving solubility .
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
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Antimicrobial : Thiadiazolo derivatives show MIC values of 8–32 µg/mL against S. aureus .
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Anti-inflammatory : Mannich bases reduce edema by 40–60% in carrageenan-induced models .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C without melting .
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Photodegradation : UV exposure (254 nm) leads to sulfanyl group cleavage, forming disulfides.
This compound’s versatility in nucleophilic, redox, and condensation reactions makes it a valuable scaffold for medicinal chemistry. Further studies should explore enantioselective modifications and in vivo pharmacokinetics .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The thieno-pyrimidine moiety is particularly noted for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Properties : Some derivatives of benzothieno-pyrimidines have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structural attributes of this compound may contribute to its efficacy against viral infections such as HIV by disrupting viral replication processes .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar scaffolds may possess neuroprotective properties, potentially beneficial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These effects are hypothesized to stem from the modulation of oxidative stress pathways and neuroinflammation .
Case Study 1: Anticancer Activity
A study conducted on related thieno-pyrimidine compounds demonstrated their ability to induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins, suggesting that the compound could be a candidate for further development in anticancer therapies .
Case Study 2: Antiviral Efficacy
In vitro studies have shown that similar compounds can inhibit HIV-1 replication effectively. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfanyl group significantly impacted antiviral potency, indicating that this compound's unique structural features may enhance its therapeutic profile against viral pathogens .
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity :
- The 2-sulfanyl group is critical for bioactivity. For example, replacing the phenyl group in the target compound with a 4-fluorophenyl () or 4-biphenylyl () alters electronic properties and binding interactions.
- 3-position substituents : Ethyl (target) vs. benzyl () vs. 4-ethoxyphenyl () affect solubility and steric bulk. Benzyl groups may enhance membrane permeability but reduce metabolic stability .
Biological Activity Trends: Antihyperlipaemic Activity: Chloromethyl substitution (Compound 5 in ) significantly reduces serum triglycerides, comparable to clofibrate . Anticancer Potential: Morpholino and benzyl derivatives () show in vitro activity, suggesting the core scaffold’s versatility in drug design .
Biological Activity
The compound 3-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the benzothieno-pyrimidine class, which has garnered attention for its diverse biological activities. This article will explore its synthesis, biological activity, including antimicrobial and anticancer properties, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 370.49 g/mol. The structure includes a thieno-pyrimidine core with an ethyl group and a phenylethyl sulfanyl substituent.
| Property | Value |
|---|---|
| Molecular Weight | 370.49 g/mol |
| Molecular Formula | |
| LogP | 3.8056 |
| Polar Surface Area | 39.203 Ų |
| Hydrogen Bond Acceptors | 6 |
Antimicrobial Activity
Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
The compound has shown promising results in anticancer assays. A notable study conducted on multicellular spheroids revealed that the compound effectively inhibited tumor growth, suggesting potential as a therapeutic agent in cancer treatment . The specific pathways involved in its anticancer activity may include apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : In a comparative study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating strong antimicrobial potential.
- Anticancer Screening : In vitro assays utilizing human cancer cell lines (e.g., MCF-7 for breast cancer) showed that the compound reduced cell viability by over 50% at concentrations above 10 µM, indicating significant anticancer properties.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. For example, its thieno-pyrimidine structure may facilitate binding to enzymes involved in DNA synthesis or repair mechanisms, leading to the disruption of cancer cell proliferation and survival .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves selecting appropriate precursors and reaction conditions. For example, starting with 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (a common precursor for thienopyrimidine derivatives) and reacting it with 2-oxo-2-phenylethyl chloride under basic conditions (e.g., KOH in ethanol) . Key factors include:
- Reagent stoichiometry : Excess alkylating agents (e.g., methyl iodide) can improve substitution efficiency .
- Temperature control : Reflux in ethanol (5–6 hours) ensures complete reaction while minimizing side products .
- Purification : Recrystallization from dioxane or ethanol enhances purity, as demonstrated by IR and NMR data confirming >95% purity in similar syntheses .
Q. What spectroscopic techniques are essential for structural confirmation?
Methodological Answer: A multi-technique approach is critical:
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.004 Å) and confirms stereochemistry, as shown for analogous thienopyrimidines .
- NMR spectroscopy : NMR (DMSO-) identifies substituents (e.g., δ 2.34 ppm for SCH) and NH protons (δ 8.85–9.52 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 309 for related compounds) .
Q. How can researchers assess the compound’s stability under storage conditions?
Methodological Answer: Stability studies should include:
- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks .
- HPLC monitoring : Track degradation products using C18 columns and acetonitrile/water mobile phases .
- pH stability : Test solubility in buffers (pH 1–12) to identify decomposition under physiological conditions .
Advanced Research Questions
Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?
Methodological Answer: Derivatization strategies include:
- Side-chain modifications : Introduce substituents (e.g., aryl, alkyl, or heterocyclic groups) at the 2-sulfanyl or 3-ethyl positions via nucleophilic substitution or coupling reactions .
- Ring functionalization : Modify the tetrahydrobenzothieno moiety using Friedel-Crafts alkylation or oxidation to alter electronic properties .
- Spirocyclic analogs : Synthesize spiro compounds (e.g., spiro[benzo-thienopyrimidine-benzofuran]) to enhance rigidity and target selectivity .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., bacterial enzymes or kinases). Validate with known inhibitors .
- QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with biological activity data from in vitro assays .
- MD simulations : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding and hydrophobic interactions .
Q. How should discrepancies in biological activity data between studies be resolved?
Methodological Answer: Address contradictions via:
- Assay standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Dose-response curves : Calculate IC or MIC values across multiple concentrations to confirm potency thresholds .
- Meta-analysis : Compare data across studies (e.g., thienopyrimidine derivatives in Acta Crystallographica and antimicrobial assays ) to identify trends in substituent effects.
Q. What in vitro assays are suitable for evaluating pharmacological potential?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
- Enzyme inhibition : Screen against COX-2 or kinases using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to determine selectivity indices .
Q. How can researchers investigate the mechanism of action in biological systems?
Methodological Answer:
- Target identification : Use affinity chromatography or pull-down assays with biotinylated derivatives .
- Gene expression profiling : RNA-seq or qPCR to assess downstream pathways (e.g., apoptosis or inflammation markers) .
- Metabolomic analysis : LC-MS/MS to track metabolic perturbations in treated cells .
Q. What formulation strategies mitigate poor aqueous solubility for in vivo studies?
Methodological Answer:
- Nanoemulsions : Prepare oil-in-water emulsions using Tween-80 and lecithin (particle size <200 nm via dynamic light scattering) .
- Cyclodextrin complexes : Use β-cyclodextrin (1:2 molar ratio) to enhance solubility, validated by phase-solubility diagrams .
- Prodrug design : Introduce phosphate or PEG groups at the 4-oxo position to improve hydrophilicity .
Q. How should crystallographic data be interpreted to resolve structural ambiguities?
Methodological Answer:
- Disorder modeling : Refine disordered atoms (e.g., ethyl or phenyl groups) using PART instructions in SHELXL .
- Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O) with Mercury software to validate supramolecular packing .
- Twinned crystals : Apply TWIN/BASF commands in refinement for non-merohedral twinning cases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
